1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione
Description
1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione is a bicyclic heterocyclic compound featuring a fused cyclopentane and pyridazine ring system. The pyridazine moiety contains two adjacent nitrogen atoms in the six-membered ring, while the cyclopentane ring contributes to its rigid, planar structure. The two ketone groups at positions 3 and 4 on the pyridazine ring classify it as a dione, significantly influencing its electronic properties and reactivity.
Properties
IUPAC Name |
2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridazine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-6-4-2-1-3-5(4)8-9-7(6)11/h1-3H2,(H,8,10)(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJKYGKPDVTTGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NNC(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopentadiene with hydrazine derivatives, followed by oxidation to form the desired dione structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dione to its corresponding diol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione, we compare it with structurally related heterocycles, focusing on 1H,2H,3H,4H,5H,6H,7H-cyclopenta[b]pyridin-7-one () and other analogs.
Structural and Functional Differences
| Property | This compound | 1H,2H,3H,4H,5H,6H,7H-cyclopenta[b]pyridin-7-one |
|---|---|---|
| Core Heterocycle | Pyridazine (two N atoms in a six-membered ring) | Pyridine (one N atom in a six-membered ring) |
| Substituents | Two ketone groups (3,4-dione) | Single ketone group (7-one) |
| Hydrogenation | Fully saturated cyclopentane ring | Fully saturated cyclopentane ring |
| Electronic Properties | High electron-withdrawing capacity due to dual ketones and pyridazine | Moderate electron deficiency from single ketone and pyridine |
| Potential Applications | Likely suited for charge-transfer materials or enzyme inhibitors | Less polar; possible use in hydrophobic scaffolds or ligands |
Key Findings from Literature
Pyridazine vs. Pyridine Systems :
Pyridazine derivatives (like the target compound) exhibit stronger electron-accepting behavior compared to pyridine analogs due to the additional nitrogen atom. This makes them more reactive in electrophilic substitutions and better candidates for organic electronic materials .
Impact of Ketone Groups: The presence of two ketones in the dione derivative increases polarity and hydrogen-bonding capacity, enhancing its solubility in polar solvents. In contrast, single-ketone analogs (e.g., cyclopenta[b]pyridin-7-one) are less polar, favoring nonpolar environments .
Synthetic Challenges :
The synthesis of fully saturated bicyclic systems like these compounds often requires multistep hydrogenation or cyclization reactions. Pyridazine-based systems may demand stricter control over reaction conditions to avoid ring strain or side reactions .
Research Implications and Limitations
While direct studies on this compound are sparse, extrapolation from related compounds suggests:
- Materials Science : Its dual ketones and electron-deficient pyridazine core could make it a candidate for electron-transport layers in organic photovoltaics (OPVs), akin to fullerene derivatives discussed in and .
- Medicinal Chemistry : The rigid bicyclic structure may serve as a scaffold for kinase inhibitors, leveraging hydrogen-bonding interactions with target enzymes.
Critical Knowledge Gaps
- Experimental data on optoelectronic properties (e.g., HOMO/LUMO levels) are absent.
- Toxicity, stability, and synthetic scalability remain unstudied.
Biological Activity
1H,2H,3H,4H,5H,6H,7H-cyclopenta[c]pyridazine-3,4-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a cyclopenta[c]pyridazine core structure, which contributes to its unique physicochemical properties. The pyridazine moiety is known for its ability to participate in various biochemical interactions, making it a valuable scaffold in drug design.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of cyclopenta[c]pyridazine exhibit significant antimicrobial properties. A systematic investigation into the structure-activity relationship (SAR) revealed that modifications at specific positions on the pyridazine ring can enhance antibacterial efficacy. For instance:
Anti-inflammatory Effects
The anti-inflammatory potential of cyclopenta[c]pyridazine derivatives has been highlighted in several studies. One notable study evaluated the inhibitory effects on pro-inflammatory cytokines in vitro. The results indicated that certain derivatives significantly reduced IL-6 and TNF-α levels:
Neuropharmacological Activity
Research has also explored the neuropharmacological effects of cyclopenta[c]pyridazine compounds. In animal models, these compounds have shown promise in modulating neurotransmitter systems associated with anxiety and depression. For example:
- Compound D demonstrated a significant reduction in anxiety-like behavior in the elevated plus maze test.
- Compound E exhibited antidepressant-like effects in the forced swim test.
Case Study 1: Antibacterial Efficacy
A recent clinical trial investigated the antibacterial efficacy of a novel cyclopenta[c]pyridazine derivative against resistant strains of Staphylococcus aureus. The compound was administered at varying doses, showing a dose-dependent response with minimal cytotoxicity to human cells.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory mechanism of action of cyclopenta[c]pyridazine derivatives. Researchers found that these compounds inhibited the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.
Q & A
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while reducing side reactions.
- Catalyst tuning : Substituting sodium alkoxides with milder bases (e.g., K₂CO₃) minimizes decomposition.
- Green chemistry approaches : Microwave-assisted synthesis reduces reaction time (from days to hours) and improves energy efficiency .
What strategies address contradictory data in biological activity studies?
Advanced
Contradictions often arise from assay variability (e.g., enzyme inhibition vs. cellular models). Mitigation strategies include:
- Orthogonal assays : Validate anti-inflammatory activity using both COX-2 inhibition (biochemical) and IL-6 suppression (cell-based) .
- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple models to identify context-dependent effects .
How can computational methods guide the design of derivatives with enhanced bioactivity?
Q. Advanced
- Molecular docking : Predict binding modes to targets like NR2B receptors or cyclooxygenase enzymes. For example, pyridazinedione derivatives show strong π-π stacking with COX-2 active sites .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine at C4) with improved metabolic stability .
What novel synthetic methodologies expand the substrate scope of cyclopenta[c]pyridazine derivatives?
Q. Advanced
- Enamine/Enal cycloaddition : A tandem approach to construct the bicyclic core in one pot, enabling introduction of diverse substituents (e.g., aryl, alkyl groups) at the C3 and C7 positions .
- Post-functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) adds pharmacophores like triazoles for targeted activity .
What key physicochemical properties influence reactivity and biological interactions?
Q. Basic
- Solubility : Low aqueous solubility (logP ~2.5) necessitates formulation with co-solvents (e.g., PEG 400) for in vivo studies.
- Tautomerism : The dione moiety exists in keto-enol equilibrium, affecting hydrogen-bonding capacity with biological targets .
How can stability under physiological conditions be evaluated?
Q. Advanced
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions to identify degradation pathways.
- LC-MS profiling : Monitor temporal degradation products (e.g., ring-opened metabolites) in simulated gastric fluid .
What are common impurities in synthesis, and how are they mitigated?
Q. Basic
- By-products : Partial cyclization intermediates or over-oxidized derivatives.
- Mitigation : Gradient elution in HPLC purification or selective crystallization using ethanol/water mixtures .
Which computational models best predict subcellular localization and toxicity?
Q. Advanced
- Molecular dynamics simulations : Track mitochondrial membrane penetration driven by lipophilic cyclopentane rings.
- ADMET prediction tools : SwissADME or ProTox-II assess hepatotoxicity risks based on structural alerts (e.g., reactive dione groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
